(3,5-Bis(trifluoromethoxy)phenyl)propanenitrile
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Overview
Description
(3,5-Bis(trifluoromethoxy)phenyl)propanenitrile is a chemical compound with the molecular formula C11H6F6NO2 It is characterized by the presence of two trifluoromethoxy groups attached to a phenyl ring, which is further connected to a propanenitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Bis(trifluoromethoxy)phenyl)propanenitrile typically involves the reaction of 3,5-bis(trifluoromethoxy)benzaldehyde with a suitable nitrile source under specific conditions. One common method includes the use of a Grignard reagent, which reacts with the aldehyde to form the corresponding alcohol, followed by dehydration to yield the nitrile compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3,5-Bis(trifluoromethoxy)phenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The trifluoromethoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can result in various substituted phenyl derivatives.
Scientific Research Applications
(3,5-Bis(trifluoromethoxy)phenyl)propanenitrile has several scientific research applications, including:
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of (3,5-Bis(trifluoromethoxy)phenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The trifluoromethoxy groups can enhance the compound’s lipophilicity and ability to penetrate biological membranes, while the nitrile group can participate in various biochemical reactions. These properties make it a valuable tool in studying enzyme activity and inhibition, as well as in the development of new therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
(3,5-Bis(trifluoromethyl)phenyl)propanenitrile: Similar structure but with trifluoromethyl groups instead of trifluoromethoxy groups.
(3,5-Difluoromethoxyphenyl)propanenitrile: Contains difluoromethoxy groups instead of trifluoromethoxy groups.
(3,5-Dimethoxyphenyl)propanenitrile: Features methoxy groups instead of trifluoromethoxy groups.
Uniqueness
(3,5-Bis(trifluoromethoxy)phenyl)propanenitrile is unique due to the presence of trifluoromethoxy groups, which impart distinct electronic and steric properties. These groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C11H7F6NO2 |
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Molecular Weight |
299.17 g/mol |
IUPAC Name |
3-[3,5-bis(trifluoromethoxy)phenyl]propanenitrile |
InChI |
InChI=1S/C11H7F6NO2/c12-10(13,14)19-8-4-7(2-1-3-18)5-9(6-8)20-11(15,16)17/h4-6H,1-2H2 |
InChI Key |
OKTPXLIBFWBQID-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)(F)F)OC(F)(F)F)CCC#N |
Origin of Product |
United States |
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